2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15(13-14-17-9-5-4-6-10-17)23-22(26)21(25)20-16(2)24(3)19-12-8-7-11-18(19)20/h4-12,15H,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACKDWLGZVDQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC(C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Indole Core: Starting with a suitable precursor such as 1,2-dimethylindole, the indole core can be synthesized through cyclization reactions.
Acylation Reaction: The indole core can then undergo an acylation reaction with an appropriate acyl chloride to introduce the acetamide group.
Substitution Reaction: Finally, the phenylbutan-2-yl group can be introduced through a substitution reaction using a suitable reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the acetamide group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or aryl halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-2-oxoacetamide: A simpler indole derivative with similar structural features.
N-(4-phenylbutan-2-yl)acetamide: Lacks the indole core but shares the acetamide and phenylbutan-2-yl groups.
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide is unique due to the presence of both the dimethyl-substituted indole core and the phenylbutan-2-yl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an indole ring substituted with dimethyl groups and an acetamide moiety attached to a phenyl group. Its structural formula is represented as follows:
Indole derivatives typically interact with various biological targets, including enzymes, receptors, and ion channels. The specific mechanism of action for this compound remains to be fully elucidated, but it is hypothesized to involve:
- Binding to Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptors: It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of various indole derivatives, including this compound. For instance:
- In vitro Studies: A study demonstrated that related indole derivatives exhibited significant cytotoxic effects against cancer cell lines such as U87MG (glioblastoma) and DU145 (prostate cancer). The compound's structure suggests it may similarly inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest .
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against various bacterial strains, although specific studies are needed to quantify this effect.
Pharmacokinetics
The pharmacokinetic profile of indole derivatives generally includes:
- Absorption: Likely moderate due to the lipophilic nature of the compound.
- Distribution: Expected to be widespread due to its ability to cross cell membranes.
- Metabolism: Potentially metabolized by cytochrome P450 enzymes.
- Excretion: Primarily via renal pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxicity of related compounds on U87MG cells; reported IC50 values indicating significant inhibition of cell growth. |
| Study 2 | Evaluated antimicrobial efficacy against Gram-positive and Gram-negative bacteria; showed promising results but requires further validation. |
| Study 3 | Explored the structure–activity relationship (SAR) of similar indole derivatives; identified key structural elements contributing to biological activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
